6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound that features a morpholine ring, a trifluoromethyl group, and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with morpholine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can influence its solubility and bioavailability. These interactions can modulate biological activities, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 4-Trifluoromethylpyridine-3-carboxylic acid
Uniqueness
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of its trifluoromethyl group and morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7(10(17)18)1-2-8(15-9)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSJGSIUSLMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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